molecular formula C6H5NO B2877594 3-Ethynyl-4-methyl-1,2-oxazole CAS No. 2418715-94-1

3-Ethynyl-4-methyl-1,2-oxazole

Cat. No. B2877594
CAS RN: 2418715-94-1
M. Wt: 107.112
InChI Key: VQQJFJRGHFMXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynyl-4-methyl-1,2-oxazole is a chemical compound with the molecular formula C6H5NO . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of oxazoles, including this compound, is a complex and intriguing branch of organic chemistry . The Van Leusen Oxazole Synthesis is one of the methods used for the synthesis of oxazoles .


Molecular Structure Analysis

Oxazoles, including this compound, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The chemistry of oxazoles is of equal interest for its theoretical implications, for the diversity of its synthetic procedures, and for the physiological and industrial significance of heterocycles .

Scientific Research Applications

Coordination Chemistry

Oxazole derivatives are extensively utilized in coordination chemistry, particularly as ligands in transition metal-catalyzed asymmetric syntheses. Their versatility and ease of synthesis from readily available precursors make them attractive for creating chiral centers near donor atoms (Gómez, Muller, & Rocamora, 1999).

Antibacterial Agents

Research into oxazolidinone antibacterial agents has highlighted the potential of 1,2,3-triazole as a substitute for traditional functionalities, leading to compounds with improved safety profiles and reduced activity against monoamine oxidase A, underscoring the promise of oxazole derivatives in developing safer antibacterials (Reck et al., 2005).

Click Chemistry

Click chemistry, leveraging simple and reliable chemical transformations, finds applications in drug discovery, with the copper-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes being particularly notable. This reaction is prized for its reliability, specificity, and biocompatibility (Kolb & Sharpless, 2003).

Gold Catalysis

Oxazole derivatives are synthesized from propargylcarboxamides under mild conditions through gold catalysis, illustrating the method's efficiency and the potential for creating oxazole compounds under gentle reaction conditions (Hashmi, Weyrauch, Frey, & Bats, 2004).

Corrosion Inhibition

Novel triazole derivatives have demonstrated significant potential as anticorrosion agents for mild steel in acidic environments, showcasing the applicability of oxazole compounds in materials science and engineering (Rahmani et al., 2019).

Anticancer Research

Oxazole-based compounds have been identified as significant targets for anticancer research due to their structural and chemical diversity, which enables various interactions with enzymes and receptors. This highlights the potential of oxazole derivatives in the discovery of new drugs for cancer treatment (Chiacchio et al., 2020).

Photo-Oxidation Studies

Oxazole and its derivatives' interactions with singlet oxygen have been investigated, revealing their unique physicochemical properties and reactions that contribute to their roles in medicinal and natural species (Zeinali, Oluwoye, Altarawneh, & Dlugogorski, 2020).

Mechanism of Action

The mechanism of action of oxazole derivatives is often related to their biological responses. The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .

Safety and Hazards

3-Ethynyl-4-methyl-1,2-oxazole is not intended for human or veterinary use. It is for research use only . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide spectrum of biological activities which drew the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

properties

IUPAC Name

3-ethynyl-4-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c1-3-6-5(2)4-8-7-6/h1,4H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQJFJRGHFMXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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